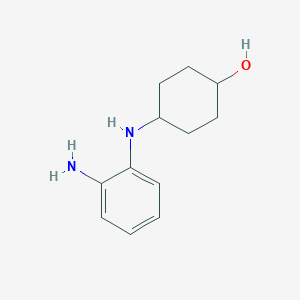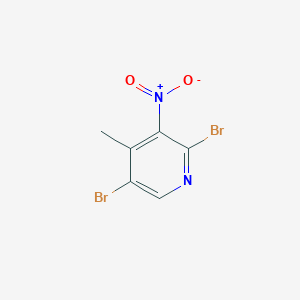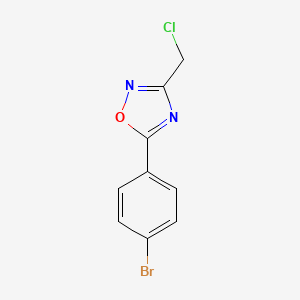![molecular formula C10H12N4O B1386677 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol CAS No. 947013-69-6](/img/structure/B1386677.png)
1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol
Descripción general
Descripción
The compound “1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol” is a derivative of 1,2,4-triazole, a heterocyclic compound that contains three nitrogen atoms and two carbon atoms . The 1,2,4-triazole ring is a significant pharmacophore, interacting with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility . It is an integral part of a variety of drugs available in clinical therapy .
Molecular Structure Analysis
1,2,4-Triazole acts as isosteres of amide, ester, and carboxylic acid . It may be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom . 1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) .Aplicaciones Científicas De Investigación
- Anticancer Agents
- Field : Medical Science, specifically Oncology .
- Application : A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and evaluated for their anticancer activities .
- Method : The structures of these hybrids were established by NMR and MS analysis. Their in vitro cytotoxic evaluation was performed against MCF-7 and HCT-116 cancer cell lines .
- Results : Some of the hybrids exhibited potent inhibitory activities against these cancer cell lines, with IC50 values ranging from 15.6 to 23.9 mM, compared with the reference drug doxorubicin (19.7 and 22.6 M, respectively). Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
- Field : Organic Chemistry .
- Application : The compound “1-(2,4-dichloro-phenyl)-2-imidazol-1-yl-ethanol” is a halogenated heterocycle . Halogenated heterocycles are a class of compounds that contain a heterocyclic ring and one or more halogen atoms (fluorine, chlorine, bromine, iodine) as substituents. They are used in a wide range of applications, including as building blocks in organic synthesis, pharmaceuticals, and agrochemicals .
- Method : The specific methods of application or experimental procedures would depend on the specific context in which this compound is being used. In general, it could be used as a starting material or intermediate in organic synthesis .
- Results : The outcomes obtained would also depend on the specific context. For example, in the synthesis of a pharmaceutical compound, the desired outcome would be the successful synthesis of the target molecule .
- Field : Organic Chemistry .
- Application : Tetra (4-aminophenyl) porphyrin (TAPP) is used to synthesize new porphyrin derivatives . Porphyrins and their derivatives have a wide range of applications, including in photodynamic therapy for cancer treatment, as photosensitizers in solar cells, and as catalysts in chemical reactions .
- Method : The synthesis of these porphyrin derivatives involves the reaction of TAPP with various reagents to introduce new functional groups .
- Results : The successful synthesis of new porphyrin derivatives expands the range of compounds available for applications in various fields .
Halogenated Heterocycles
Porphyrin Derivatives
- Field : Medical Science, specifically Oncology .
- Application : Tetra (4-aminophenyl) porphyrin (TAPP) is used in photodynamic therapy for cancer treatment . Photodynamic therapy is a form of phototherapy involving light and a photosensitizing chemical substance, used in conjunction with molecular oxygen to elicit cell death (phototoxicity) .
- Method : The synthesis of these porphyrin derivatives involves the reaction of TAPP with various reagents to introduce new functional groups .
- Results : The successful synthesis of new porphyrin derivatives expands the range of compounds available for applications in various fields .
Photodynamic Therapy
Direcciones Futuras
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are needed . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Propiedades
IUPAC Name |
1-(4-aminophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7,10,15H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKAQWGFBVTPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254042 | |
| Record name | α-(4-Aminophenyl)-1H-1,2,4-triazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol | |
CAS RN |
947013-69-6 | |
| Record name | α-(4-Aminophenyl)-1H-1,2,4-triazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947013-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(4-Aminophenyl)-1H-1,2,4-triazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol](/img/structure/B1386594.png)






![[4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1386605.png)

![[4-(4-Fluoro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1386611.png)

![[2-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B1386614.png)

